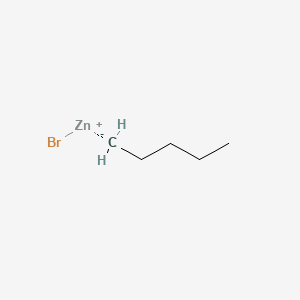
Einecs 257-122-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 . This compound is also known as formic acid DBU salt or 1,8-diazabicyclo[5.4.0]undec-7-ene formate . It is a combination of formic acid and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine in a 1:1 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) typically involves the reaction of formic acid with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine under controlled conditions . The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Einecs 257-122-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Einecs 257-122-4 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) involves its interaction with molecular targets and pathways within cells . The compound can act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins . The specific molecular targets and pathways depend on the context of its use and the specific reactions involved .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine
- 2-Ethylhexanoic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine
Uniqueness
Formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) is unique due to its specific combination of formic acid and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine, which imparts distinct chemical and physical properties .
Properties
CAS No. |
51301-55-4 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
formic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.CH2O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;2-1-3/h1-8H2;1H,(H,2,3) |
InChI Key |
FKPRQRCHWPBBBF-UHFFFAOYSA-N |
SMILES |
C1CCC2=NCCCN2CC1.C(=O)O |
Canonical SMILES |
C1CCC2=NCCCN2CC1.C(=O)O |
Key on ui other cas no. |
51301-55-4 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]](/img/structure/B1598796.png)





![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)





